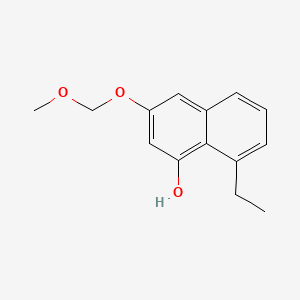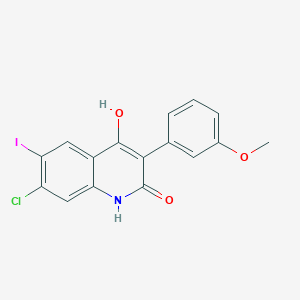
7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenyl)-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenyl)-1H-quinolin-2-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenyl)-1H-quinolin-2-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a substituted aniline or phenol derivative.
Cyclization: The key step involves cyclization to form the quinoline core, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Halogenation: Introduction of chlorine and iodine atoms can be achieved through halogenation reactions using reagents like N-chlorosuccinimide (NCS) and iodine monochloride (ICl).
Hydroxylation and Methoxylation: Hydroxyl and methoxy groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenyl)-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinone derivatives using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the quinoline ring using reducing agents like sodium borohydride (NaBH4).
Substitution: Halogen atoms can be substituted with other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, hydrogen peroxide (H2O2).
Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Compounds with substituted functional groups.
科学的研究の応用
Chemistry
Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.
Organic Synthesis: Building blocks for the synthesis of complex organic molecules.
Biology
Antimicrobial Agents: Potential use as antibiotics or antifungal agents.
Anticancer Agents: Studied for their cytotoxic effects on cancer cells.
Medicine
Pharmaceuticals: Development of drugs targeting various diseases.
Diagnostics: Use in imaging and diagnostic tools.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes.
Materials Science: Incorporation into polymers and materials with specific properties.
作用機序
The mechanism of action of 7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenyl)-1H-quinolin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and disrupting replication or transcription.
類似化合物との比較
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound of the quinoline family.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.
Uniqueness
7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenyl)-1H-quinolin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
特性
分子式 |
C16H11ClINO3 |
|---|---|
分子量 |
427.62 g/mol |
IUPAC名 |
7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H11ClINO3/c1-22-9-4-2-3-8(5-9)14-15(20)10-6-12(18)11(17)7-13(10)19-16(14)21/h2-7H,1H3,(H2,19,20,21) |
InChIキー |
BDGBJJOKSAGOPO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2-azido-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13901252.png)
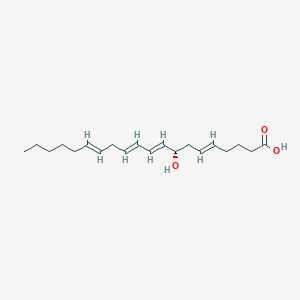
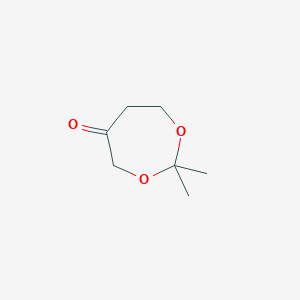
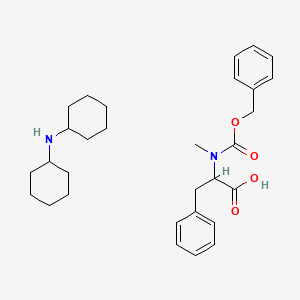

![methyl (3S,6S,10aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13901284.png)
![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester](/img/structure/B13901287.png)
![Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13901288.png)
![4-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13901290.png)

![Azane;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B13901302.png)
![(1S)-1-[3-fluoro-5-[6-(trifluoromethyl)pyridin-2-yl]pyridin-2-yl]ethanamine](/img/structure/B13901315.png)
